molecular formula C18H22ClN3O3 B5372395 Methyl 4-(2-chlorophenyl)-2-oxo-6-(piperidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 4-(2-chlorophenyl)-2-oxo-6-(piperidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B5372395
M. Wt: 363.8 g/mol
InChI Key: NDGWMQHHAZCRLM-UHFFFAOYSA-N
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Description

Methyl 4-(2-chlorophenyl)-2-oxo-6-(piperidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a piperidinylmethyl group, and a tetrahydropyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-chlorophenyl)-2-oxo-6-(piperidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate is then reacted with piperidine and formaldehyde under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-chlorophenyl)-2-oxo-6-(piperidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 4-(2-chlorophenyl)-2-oxo-6-(piperidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(2-chlorophenyl)-2-oxo-6-(piperidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-bromophenyl)-2-oxo-6-(piperidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Methyl 4-(2-fluorophenyl)-2-oxo-6-(piperidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Methyl 4-(2-methylphenyl)-2-oxo-6-(piperidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

Methyl 4-(2-chlorophenyl)-2-oxo-6-(piperidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 4-(2-chlorophenyl)-2-oxo-6-(piperidin-1-ylmethyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O3/c1-25-17(23)15-14(11-22-9-5-2-6-10-22)20-18(24)21-16(15)12-7-3-4-8-13(12)19/h3-4,7-8,16H,2,5-6,9-11H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGWMQHHAZCRLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Cl)CN3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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